Raloxifene 6,4'-Bis--D-glucuronide
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Overview
Description
Raloxifene 6,4’-Bis-Beta-D-glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator. This compound is formed through the glucuronidation process, where glucuronic acid is added to raloxifene, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of raloxifene 6,4’-bis-beta-D-glucuronide involves the glucuronidation of raloxifene. This process can be achieved using microbial biotransformation, where specific microorganisms such as Streptomyces sp. NRRL 21489 are employed to catalyze the reaction . The reaction conditions typically include an aqueous medium, controlled pH, and temperature to optimize the enzyme activity of the microorganisms.
Industrial Production Methods
Industrial production of raloxifene 6,4’-bis-beta-D-glucuronide involves large-scale fermentation processes using bioreactors. The microbial cultures are grown under controlled conditions, and the product is extracted and purified using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Raloxifene 6,4’-bis-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moieties are cleaved off, reverting it back to raloxifene. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the glucuronide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
The major product formed from the hydrolysis of raloxifene 6,4’-bis-beta-D-glucuronide is raloxifene itself. Oxidation and reduction reactions can lead to various oxidized or reduced forms of raloxifene .
Scientific Research Applications
Raloxifene 6,4’-bis-beta-D-glucuronide is used extensively in scientific research to study the metabolism and pharmacokinetics of raloxifene. It serves as a reference standard in analytical chemistry for the quantification of raloxifene metabolites in biological samples . In biology and medicine, it is used to investigate the effects of raloxifene on estrogen receptors and its potential therapeutic applications in osteoporosis and breast cancer .
Mechanism of Action
Raloxifene 6,4’-bis-beta-D-glucuronide exerts its effects by interacting with estrogen receptors. As a metabolite of raloxifene, it retains the ability to modulate estrogen receptor activity, exhibiting both agonistic and antagonistic effects depending on the tissue type. This modulation helps in maintaining bone density and reducing the risk of breast cancer .
Comparison with Similar Compounds
Similar Compounds
- Raloxifene 6-glucuronide
- Raloxifene 27-glucuronide
- Raloxifene 6,27-diglucuronide
Uniqueness
Raloxifene 6,4’-bis-beta-D-glucuronide is unique due to its dual glucuronidation at the 6 and 4’ positions, which significantly enhances its solubility and excretion compared to other glucuronidated forms of raloxifene . This dual modification also influences its pharmacokinetic properties, making it a valuable compound for studying the metabolism and therapeutic effects of raloxifene.
Properties
Molecular Formula |
C40H43NO16S |
---|---|
Molecular Weight |
825.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[5-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-18-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)12-13-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29-,30-,31-,32+,33+,34-,35-,39+,40+/m0/s1 |
InChI Key |
PATGTLHTGJEFAD-SLTHDDBBSA-N |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Origin of Product |
United States |
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